molecular formula C10H8BrN3 B1464718 6-(2-Bromophenyl)pyrimidin-4-amine CAS No. 1251339-27-1

6-(2-Bromophenyl)pyrimidin-4-amine

Cat. No. B1464718
CAS RN: 1251339-27-1
M. Wt: 250.09 g/mol
InChI Key: DCPITJMDMBNDLB-UHFFFAOYSA-N
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Description

“6-(2-Bromophenyl)pyrimidin-4-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Scientific Research Applications

Chemistry of Pyrimido[4,5-d]pyrimidines and Pyrimido[5,4-d]pyrimidines

The compound “6-(2-Bromophenyl)pyrimidin-4-amine” is a type of pyrimido[4,5-d]pyrimidine and pyrimido[5,4-d]pyrimidine analog, which are types of bicyclic [6 + 6] systems . These compounds have been applied on a large scale in the medical and pharmaceutical fields .

Anti-Inflammatory Activities

Pyrimidines, including “6-(2-Bromophenyl)pyrimidin-4-amine”, display a range of pharmacological effects including anti-inflammatory . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

5-LOX Inhibitors

Based on the structure of certain pyrimidines, a new family of strong 5-LOX inhibitors has been discovered . These compounds have been characterized for their influence on the activity of human 5-LOX .

Insecticidal Activities

There is ongoing research into the insecticidal activities of pyrimidin-4-amine derivatives . While specific details about “6-(2-Bromophenyl)pyrimidin-4-amine” are not mentioned, it is likely that this compound could have similar properties.

Anticancer Potential

Certain pyrimidines have shown high antiproliferative potential against human colorectal carcinoma cancer cell lines . These compounds have shown better potency within the ATP binding pocket and may also be used as a lead for rational drug designing .

Synthetic Organic and Medicinal Chemistry

The chemistry of pyrimidopyrimidines, including “6-(2-Bromophenyl)pyrimidin-4-amine”, has been studied extensively in the fields of synthetic organic and medicinal chemistry . This research has helped in the construction of new standard biological components .

Mechanism of Action

The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE2 generated by COX enzymes . Pyrimidine derivatives exert their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Future Directions

Pyrimidine and its fused derivatives have received much interest due to their diverse biological potential . Future research could focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Another study suggests exploring the conditions for incorporating complexity and molecular diversity on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde .

properties

IUPAC Name

6-(2-bromophenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3/c11-8-4-2-1-3-7(8)9-5-10(12)14-6-13-9/h1-6H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPITJMDMBNDLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NC=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Bromophenyl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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